2-(1-methylpyrazol-4-yl)-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]ethanamine
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Overview
Description
2-(1-methylpyrazol-4-yl)-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]ethanamine is a complex organic compound featuring a pyrazole ring, a pyridine ring, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylpyrazol-4-yl)-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]ethanamine typically involves multi-step organic reactions
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Ethanamine Backbone: The ethanamine group can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the Pyridine Ring: The pyridine ring can be attached via a nucleophilic substitution reaction, where the ethanamine derivative reacts with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole and pyridine rings, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound might be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a scaffold for developing new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(1-methylpyrazol-4-yl)-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methylpyrazol-4-yl)-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propanamine
- 2-(1-methylpyrazol-4-yl)-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]butanamine
Uniqueness
Compared to similar compounds, 2-(1-methylpyrazol-4-yl)-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]ethanamine may offer unique properties such as enhanced binding affinity to certain biological targets or improved stability under physiological conditions. Its specific structural features, such as the length of the ethanamine backbone, can significantly influence its chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-23-14-17(13-22-23)8-10-20-12-16-5-4-7-19(11-16)24-15-18-6-2-3-9-21-18/h2-7,9,11,13-14,20H,8,10,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVVXRJJMXYBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCNCC2=CC(=CC=C2)OCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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